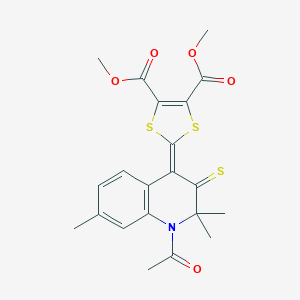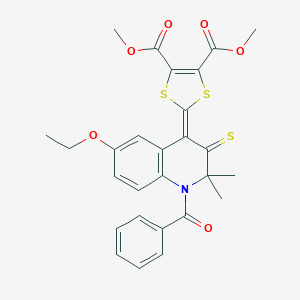
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O2 and a molecular weight of 361.23 g/mol It is characterized by the presence of a bromine atom attached to a benzamide structure, with a morpholine ring attached to the phenyl group
Preparation Methods
The synthesis of 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-(morpholin-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide can be compared with other similar compounds, such as:
3-chloro-N-(4-morpholin-4-ylphenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
3-fluoro-N-(4-morpholin-4-ylphenyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-(4-morpholin-4-ylphenyl)benzamide: Lacks the halogen atom, affecting its reactivity and interactions.
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical properties and biological activities.
Properties
Molecular Formula |
C17H17BrN2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
InChI Key |
NTJIUYSDEMDBIE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-6H-anthra[1,9-cd][1,2]oxazol-6-one](/img/structure/B416537.png)


![2-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B416542.png)
![Isopentyl 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B416543.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B416546.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B416551.png)

![2',3',4,5-TETRAETHYL 5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B416553.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B416554.png)

![2-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE](/img/structure/B416557.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B416558.png)
